

Foresaconitine: A Toxicological Deep Dive into a Lesser-Known Aconitum Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Foresaconitine*

Cat. No.: B1259671

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific toxicological data, including LD50 values, for **Foresaconitine** (also known as Vilmorrianine C) are not readily available in the public domain. This guide, therefore, provides a comprehensive overview of the toxicological profile of closely related and well-studied C19-diterpenoid alkaloids from the Aconitum species. The information presented herein serves as a surrogate to infer the potential toxicological properties of **Foresaconitine**, and it is imperative to conduct specific studies to ascertain its precise toxicity.

Introduction to Aconitum Alkaloids and Foresaconitine

Foresaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, commonly known as monkshood or wolfsbane.^[1] These plants are notorious for their high content of extremely toxic alkaloids, which have been used for centuries as poisons and in traditional medicine after extensive processing to reduce their toxicity.^{[2][3]} The primary toxic principles in Aconitum species are diester-diterpenoid alkaloids, a class to which **Foresaconitine** belongs.^[4] These compounds are known for their potent cardiotoxicity and neurotoxicity.^[5]

Toxicological Profile of Aconitum Alkaloids

The toxic effects of Aconitum alkaloids are rapid and severe, affecting multiple organ systems, with the cardiovascular and central nervous systems being the primary targets.[\[2\]](#)

Cardiotoxicity

The cardiotoxic effects are the most frequent cause of death in aconite poisoning.[\[6\]](#) Symptoms include:

- Hypotension
- Palpitations and chest pain
- Bradycardia or tachycardia
- Ventricular arrhythmias, including ventricular tachycardia and fibrillation[\[5\]](#)

Neurotoxicity

Neurotoxic effects manifest as both central and peripheral nervous system disturbances:

- Paresthesia and numbness, particularly of the face, perioral area, and limbs
- Muscle weakness
- Convulsions[\[7\]](#)

Other Toxic Effects

Gastrointestinal symptoms are also common and typically appear early after exposure, including:

- Nausea and vomiting
- Abdominal pain
- Diarrhea[\[7\]](#)

Quantitative Toxicity Data: LD50 Values of Related Aconitum Alkaloids

While specific LD50 values for **Foresaconitine** are unavailable, the following table summarizes the acute toxicity of other prominent diester-diterpenoid alkaloids found in Aconitum species. This data provides a comparative context for the potential toxicity of **Foresaconitine**.

Alkaloid	Animal Model	Route of Administration	LD50 Value (mg/kg)	Reference
Aconitine	Mouse	Oral	1	[7]
Aconitine	Mouse	Intravenous	0.100	[7]
Aconitine	Mouse	Intraperitoneal	0.270	[7]
Aconitine	Mouse	Subcutaneous	0.270	[7]
Aconitine	Rat	Intravenous	0.064	[7]
Hypaconitine	Mouse	Intraperitoneal	~0.15	[8]
3-Acetylaconitine	Mouse	Intraperitoneal	~0.15	[8]

Experimental Protocols for Acute Toxicity Assessment

The determination of the median lethal dose (LD50) is a critical step in toxicological assessment. The following is a representative protocol for an acute oral toxicity study in rodents, based on the principles of the Up-and-Down Procedure (UDP), which is designed to reduce the number of animals required.

Objective: To determine the acute oral LD50 of an Aconitum alkaloid in rats.

Materials:

- Test substance (Aconitum alkaloid)
- Vehicle (e.g., 0.5% carboxymethylcellulose)

- Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females
- Oral gavage needles
- Standard laboratory animal caging and diet

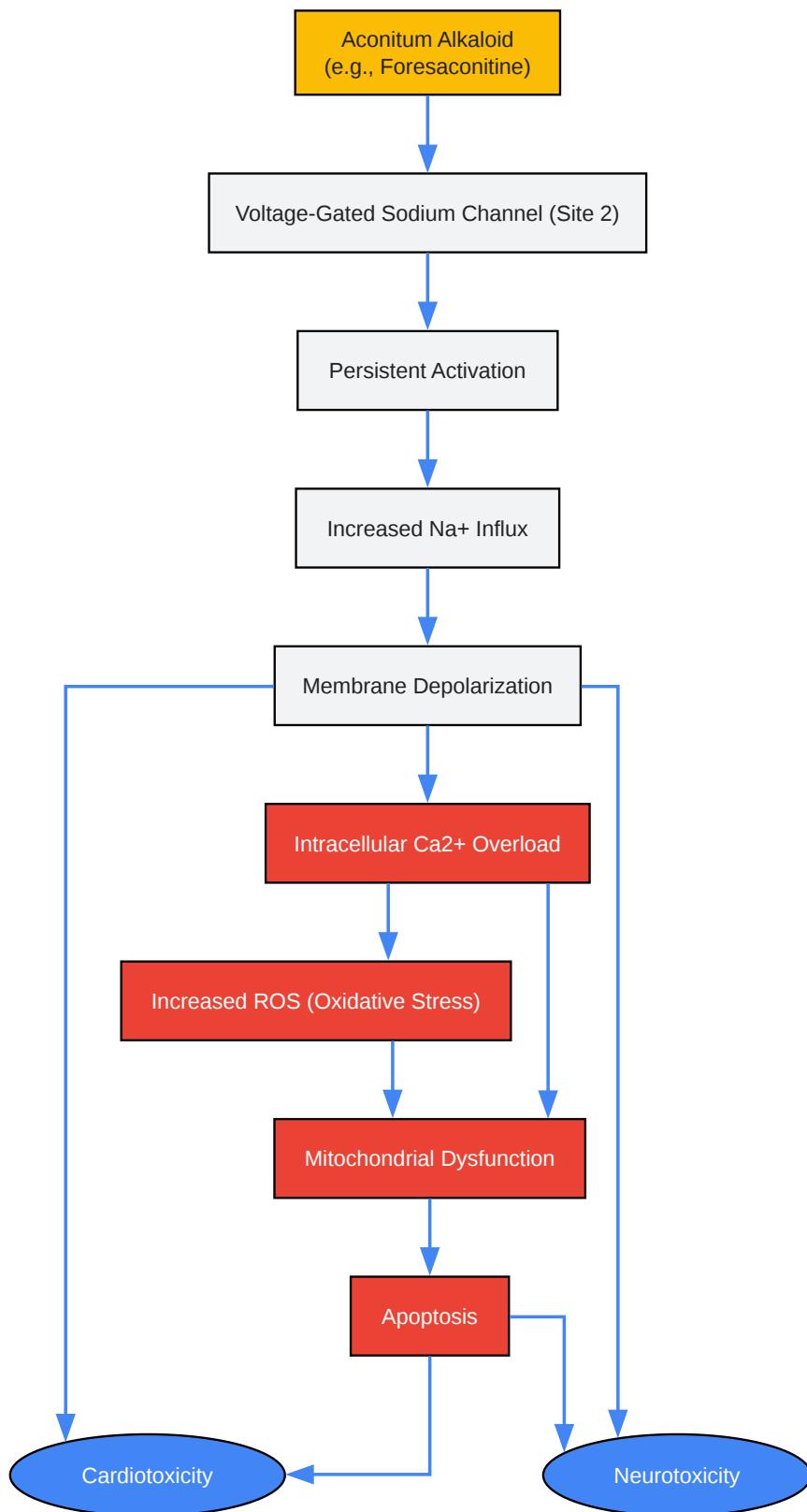
Methodology:

- Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
- Fasting: Food is withheld for 3-4 hours before dosing. Water is available ad libitum.
- Dose Selection: An initial starting dose is selected based on available data or in silico predictions. A dose progression factor (e.g., 1.5 or 2) is chosen.
- Dosing Procedure:
 - A single animal is dosed with the starting dose via oral gavage.
 - The animal is observed for signs of toxicity and mortality for a defined period (typically 48 hours).
- Dose Adjustment:
 - If the animal survives, the next animal is given a higher dose (starting dose x progression factor).
 - If the animal dies, the next animal is given a lower dose (starting dose / progression factor).
- Observation: This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome). All animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights are recorded weekly.

- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Figure 1: Experimental Workflow for LD50 Determination using the Up-and-Down Procedure.

Molecular Mechanisms and Signaling Pathways of Toxicity


The primary mechanism of toxicity for diester-diterpenoid alkaloids is their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.^[5]

By binding to site 2 of the alpha-subunit of VGSCs, these alkaloids cause persistent activation of the channels, leading to a constant influx of sodium ions. This disrupts the normal generation and propagation of action potentials, resulting in membrane depolarization and subsequent paralysis of nerve and muscle cells.^[2]

This initial event triggers a cascade of downstream effects, including:

- Disruption of Calcium Homeostasis: The persistent depolarization leads to an overload of intracellular calcium via voltage-gated calcium channels and the sodium-calcium exchanger.
- Oxidative Stress: The mitochondrial calcium overload can lead to increased production of reactive oxygen species (ROS), causing oxidative damage to cellular components.
- Apoptosis: The combination of ionic imbalance and oxidative stress can activate apoptotic pathways, leading to programmed cell death.

While the exact signaling pathways for **Foresaconitine** are unknown, studies on related alkaloids like aconitine have implicated pathways such as the Nrf2-HO-1 and JNK-Erk signaling pathways in mediating the cellular response to oxidative stress and apoptosis.

[Click to download full resolution via product page](#)

Figure 2: Primary Signaling Pathway of Aconitum Alkaloid Toxicity.

Conclusion

Foresaconitine, as a C19-diterpenoid alkaloid, is presumed to be highly toxic, with a toxicological profile dominated by severe cardiotoxicity and neurotoxicity. While specific quantitative data for **Foresaconitine** remains elusive, the extensive research on related compounds like aconitine provides a strong basis for understanding its potential hazards and mechanisms of action. The primary molecular target is the voltage-gated sodium channel, and its persistent activation leads to a cascade of events culminating in cell death. Further research is critically needed to determine the precise LD50 values and detailed toxicological characteristics of **Foresaconitine** to enable a comprehensive risk assessment. Professionals in drug development and research should exercise extreme caution when handling this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Foresaconitine | CAS:73870-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. poison.org [poison.org]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine - Wikipedia [en.wikipedia.org]
- 8. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foresaconitine: A Toxicological Deep Dive into a Lesser-Known Aconitum Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1259671#toxicological-profile-and-lD50-of-foresaconitine-in-animal-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com